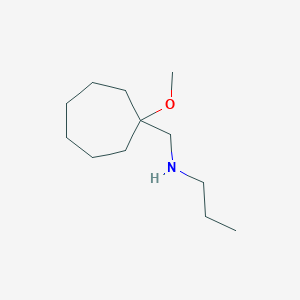

n-((1-Methoxycycloheptyl)methyl)propan-1-amine

Descripción

n-((1-Methoxycycloheptyl)methyl)propan-1-amine is a tertiary amine derivative characterized by a propan-1-amine backbone substituted with a (1-methoxycycloheptyl)methyl group. This compound’s structure combines a seven-membered cycloheptane ring with a methoxy substituent at position 1, linked to the amine via a methylene bridge. Such structural features are common in medicinal chemistry for central nervous system (CNS)-targeting agents or enzyme inhibitors .

Propiedades

Fórmula molecular |

C12H25NO |

|---|---|

Peso molecular |

199.33 g/mol |

Nombre IUPAC |

N-[(1-methoxycycloheptyl)methyl]propan-1-amine |

InChI |

InChI=1S/C12H25NO/c1-3-10-13-11-12(14-2)8-6-4-5-7-9-12/h13H,3-11H2,1-2H3 |

Clave InChI |

KLIIFRYIGNHHSF-UHFFFAOYSA-N |

SMILES canónico |

CCCNCC1(CCCCCC1)OC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of n-((1-Methoxycycloheptyl)methyl)propan-1-amine typically involves the following steps:

Formation of the Cycloheptyl Ring: The cycloheptyl ring can be synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: n-((1-Methoxycycloheptyl)methyl)propan-1-amine can undergo oxidation reactions to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like halides, thiols, and amines are used under basic or acidic conditions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or secondary amines.

Substitution: Formation of substituted cycloheptyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry: n-((1-Methoxycycloheptyl)methyl)propan-1-amine is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids .

Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials .

Mecanismo De Acción

The mechanism by which n-((1-Methoxycycloheptyl)methyl)propan-1-amine exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare n-((1-Methoxycycloheptyl)methyl)propan-1-amine with structurally related propan-1-amine derivatives from the evidence, focusing on molecular properties, synthesis, and biological relevance.

Table 1: Comparative Analysis of Propan-1-Amine Derivatives

*Estimated based on cycloheptyl methoxy group’s contribution.

Structural and Functional Insights

Cycloalkyl vs. Aromatic Substituents

- The target’s methoxycycloheptyl group increases steric bulk and lipophilicity compared to smaller cyclohexyl (e.g., ) or aromatic substituents (e.g., ). This may enhance membrane permeability but reduce aqueous solubility.

- Aromatic derivatives like 1-Methoxy-N-((4-methoxynaphthalen-1-yl)methyl)propan-2-amine (logP 3.36) rely on π-π stacking for target binding, whereas the target’s aliphatic cycloheptyl group may favor hydrophobic interactions.

Synthetic Accessibility Cycloheptyl-containing amines are synthetically challenging due to ring strain and conformational flexibility. Analogous compounds (e.g., ) report moderate yields (58%) for cyclohexyl-naphthalene derivatives, suggesting similar hurdles for the target.

Biological Relevance

- N-(3-[¹⁸F]fluoro-5-(tetrazin-3-yl)benzyl)propan-1-amine demonstrates the importance of fluorinated groups in enhancing brain clearance for imaging applications. The target’s methoxy group may similarly improve pharmacokinetics.

- Heterocyclic derivatives (e.g., imidazole or tetrazole ) show tailored receptor binding, whereas the target’s methoxycycloheptyl group may confer selectivity for lipid-rich environments (e.g., membrane-bound enzymes).

Physicochemical Properties

Actividad Biológica

n-((1-Methoxycycloheptyl)methyl)propan-1-amine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has a unique molecular structure that contributes to its biological activity. Its chemical formula can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 195.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound may exert its effects through:

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : The compound could inhibit key enzymes involved in metabolic processes, potentially leading to therapeutic effects.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies suggest that the compound possesses antimicrobial activity against various pathogens.

- Anticancer Potential : Preliminary research indicates potential anticancer effects, particularly in inhibiting tumor cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound. Below are summarized findings from notable research:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus. |

| Study 2 | Anticancer Activity | Showed a reduction in cell viability in breast cancer cell lines (MCF7) at concentrations above 10 µM. |

| Study 3 | Mechanism of Action | Identified the compound's ability to modulate the mTOR pathway, suggesting a role in cancer metabolism. |

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

| Compound | Structure | Biological Activity |

|---|---|---|

| Compound A | Similar amine structure | Moderate antimicrobial activity |

| Compound B | Cycloalkyl amine derivative | Low anticancer efficacy |

| This compound | Unique cycloheptyl substitution | High antimicrobial and anticancer potential |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.